molecular formula C6H5ClOS B6238147 4-chloro-3-sulfanylphenol CAS No. 89581-83-9

4-chloro-3-sulfanylphenol

Cat. No. B6238147
CAS RN: 89581-83-9
M. Wt: 160.6
InChI Key:
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Description

4-chloro-3-sulfanylphenol is a chemical compound with the molecular formula C6H5ClOS and a molecular weight of 160.62 . It is a derivative of phenol, which is a class of aromatic organic compounds .


Molecular Structure Analysis

The molecular structure of a compound like this compound can be analyzed using various techniques such as X-ray crystallography , or using online tools like ChemSpider and MolView . These tools allow for the visualization of the 3D model of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution. The principles of chemical reactor analysis can also be applied to understand the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like ChemicalBook . These properties include melting point, boiling point, density, and more.

Safety and Hazards

The safety data sheets of similar compounds suggest that they can cause burns by all exposure routes and are considered hazardous . They should be handled with care, avoiding ingestion, inhalation, and contact with skin .

Future Directions

While specific future directions for 4-chloro-3-sulfanylphenol are not mentioned in the available literature, research in the field of organic chemistry continues to explore new synthetic methods, applications, and potential bioactivities of various organic compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-sulfanylphenol involves the introduction of a chlorine atom and a thiol group onto a phenol ring.", "Starting Materials": [ "Phenol", "Sodium sulfide", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Phenol is dissolved in water and reacted with sodium hydroxide to form sodium phenoxide.", "Chlorine gas is bubbled through the solution to introduce a chlorine atom onto the phenol ring, forming 4-chlorophenol.", "Sodium sulfide is added to the solution to introduce a thiol group onto the phenol ring, forming 4-chloro-3-sulfanylphenol.", "The solution is acidified with hydrochloric acid to protonate the phenol ring and precipitate the product.", "The product is filtered and washed with water to obtain 4-chloro-3-sulfanylphenol as a solid." ] }

CAS RN

89581-83-9

Molecular Formula

C6H5ClOS

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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